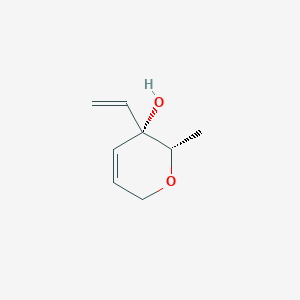![molecular formula C17H16N2O7 B14255879 O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine CAS No. 189639-32-5](/img/structure/B14255879.png)
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine is a derivative of the amino acid tyrosine, modified with a carboxy group and a nitrophenyl group. This compound is of interest due to its photolabile properties, meaning it can undergo photolysis when exposed to light, making it useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine typically involves the protection of the phenolic oxygen of tyrosine with a carboxy-2-nitrophenyl group. This can be achieved through a series of reactions, including esterification and nitration. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The carboxy group can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to different oxidized forms of the compound .
Scientific Research Applications
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine has several scientific research applications:
Chemistry: Used as a photolabile protecting group in peptide synthesis.
Biology: Employed in studies of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential in drug delivery systems where controlled release is required.
Industry: Utilized in the development of photoreactive materials and coatings.
Mechanism of Action
The mechanism by which O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine exerts its effects involves the absorption of light, leading to the cleavage of the nitrophenyl group and the release of the active tyrosine derivative. This photolysis process is highly specific and can be controlled by adjusting the wavelength and intensity of the light source .
Comparison with Similar Compounds
Similar Compounds
- O-[Carboxy(2-nitrophenyl)methyl]-L-phenylalanine
- O-[Carboxy(2-nitrophenyl)methyl]-L-tryptophan
- O-[Carboxy(2-nitrophenyl)methyl]-L-serine
Uniqueness
O-[Carboxy(2-nitrophenyl)methyl]-L-tyrosine is unique due to its specific photolabile properties, which make it particularly useful in applications requiring precise control over the release of active compounds. Its ability to undergo photolysis under mild conditions without affecting other functional groups in the molecule sets it apart from similar compounds .
Properties
CAS No. |
189639-32-5 |
|---|---|
Molecular Formula |
C17H16N2O7 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[carboxy-(2-nitrophenyl)methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C17H16N2O7/c18-13(16(20)21)9-10-5-7-11(8-6-10)26-15(17(22)23)12-3-1-2-4-14(12)19(24)25/h1-8,13,15H,9,18H2,(H,20,21)(H,22,23)/t13-,15?/m0/s1 |
InChI Key |
NQMXAMOYHAESPO-CFMCSPIPSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(C(=O)O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)OC2=CC=C(C=C2)CC(C(=O)O)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


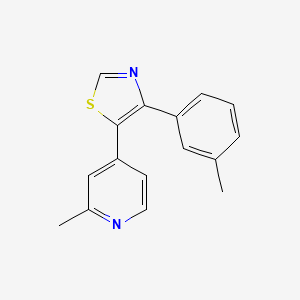
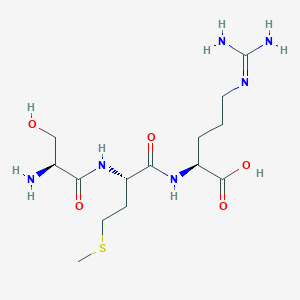
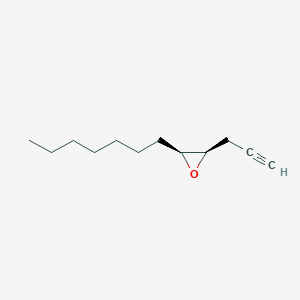
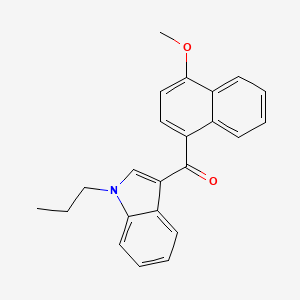
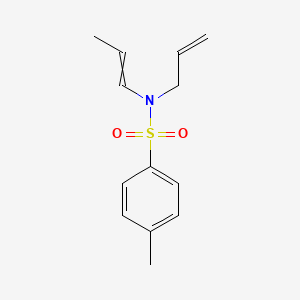

![2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide](/img/structure/B14255843.png)
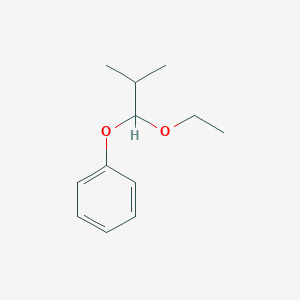
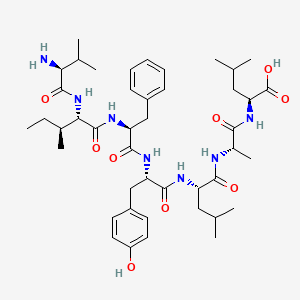
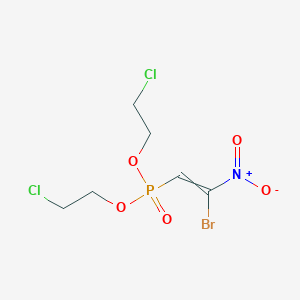
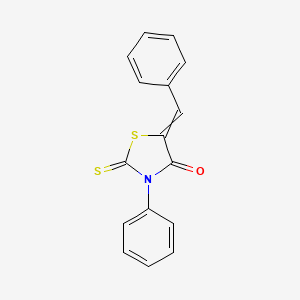
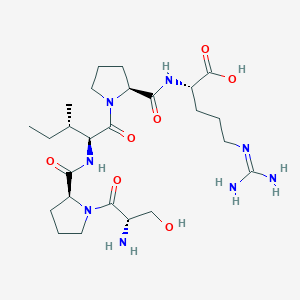
![4-[(1,2-Dichloroethenyl)oxy]but-1-yne](/img/structure/B14255869.png)
